molecular formula C6H4ClNO2 B014552 3-Chloropicolinic acid CAS No. 57266-69-0

3-Chloropicolinic acid

Cat. No.: B014552
CAS No.: 57266-69-0
M. Wt: 157.55 g/mol
InChI Key: XTMUXJBJCMRWPG-UHFFFAOYSA-N
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Description

3-Chloropicolinic acid (3-CPA) is an important organic compound that is used in a variety of scientific applications. It is a derivative of picolinic acid, a naturally occurring carboxylic acid. 3-CPA has a wide range of uses in the laboratory, including synthesis of other compounds, as a reagent, and in biochemical and physiological studies.

Scientific Research Applications

  • Synthesis of Antibiotics: A study found that 3,4,5-trichloropicolinic acid can be synthesized from 4-chloro-pyridin-2-amine with a 57.8% yield, making it a promising intermediate for new antibiotic synthesis (Huo Ling-yan, 2011).

  • Impact on Seed Germination: Research indicates that low concentrations of 3,6-dichloropicolinic acid can suppress pea seed germination while enhancing wheat seed germination, without significantly affecting pea seedling growth rates (Voronkov et al., 2005).

  • Plant Growth Regulation: A study showed that 4-Amino-3,5,6-trichloropicolinic acid is a more toxic plant growth regulator compared to other similar acids, with comparable absorption by foliage and soil-leaching characteristics (Hamaker et al., 1963).

  • Effects on Cotton and Wheat Seedlings: Nitrapyrin and 6-chloropicolinic acid were found to affect the growth of cotton and wheat seedlings differently, depending on the site of exposure, suggesting a nuanced role in phytotoxicity (Geronimo et al., 1973).

  • Inhibition of Nitrite Production: Both nitrapyrin and chloropicolinic acid inhibit nitrite production in Nitrosomonas europaea cells, with nitrapyrin acting immediately and chloropicolinic acid causing a lag phase (Powell & Prosser, 1985).

  • Potential Health Benefits: Chlorogenic acid (CGA), a derivative, shows promise as an antioxidant, antibacterial, and anti-inflammatory agent, suggesting its potential as a natural alternative to synthetic antibiotics (Naveed et al., 2018).

  • Determination in Sugar Beets: A method was developed for effectively determining 3,6-dichloropicolinic acid residues in sugar beets using gas-liquid chromatography (Galoux et al., 1982).

  • Hydrodechlorination: Activated silver cathodes were found to be highly selective for the hydrodechlorination of 3,5,6-trichloropicolinic acid to 3,5-dichloropicolinic acid (Xu et al., 2015).

Future Directions

Recent research has shown interest in the electrokinetic remediation of organochlorine compounds, which could potentially include 3-Chloropicolinic acid . This technology has proven effective in the remediation of low-permeability polluted soil .

Properties

IUPAC Name

3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMUXJBJCMRWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356458
Record name 3-Chloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57266-69-0
Record name 3-Chloropicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloropyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

64.1 g of 10B was refluxed in 460 ml of 2N aqueous sodium hydroxide solution for 1 hour. The mixture was cooled, acidified to pH=2.5 with concentrated hydrochloric acid, stripped of water under reduced pressure, then azeotroped with methanol. The residue was stirred with 250 ml of a 1:1 v:v mixture of methylene chloride and methanol, and the resulting mixture was filtered. The filtrate was stripped of volatiles (water bath temperature 60° C). This purification procedure was repeated, to give 3-chloropicolinic acid (10C), as a yellow solid, m.p.: 125.5°-127.5° C.
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460 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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